molecular formula C7H4Cl2F2O2 B1410597 2,3-Dichloro-4-(difluoromethoxy)phenol CAS No. 1803832-76-9

2,3-Dichloro-4-(difluoromethoxy)phenol

Cat. No.: B1410597
CAS No.: 1803832-76-9
M. Wt: 229 g/mol
InChI Key: OOKPOUGGAPPTKI-UHFFFAOYSA-N
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Description

. It is widely used in personal care products, such as soaps, toothpaste, and deodorants, due to its ability to inhibit the growth of bacteria and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethoxy group is introduced using difluoromethyl ether in the presence of a base .

Industrial Production Methods

Industrial production of 2,3-Dichloro-4-(difluoromethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to less chlorinated phenols.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)phenol has several scientific research applications:

    Chemistry: Used as a model compound in studies of halogenated phenols and their reactivity.

    Biology: Investigated for its effects on microbial communities and resistance mechanisms.

    Medicine: Studied for its potential use in antimicrobial therapies and its impact on human health.

    Industry: Used in the formulation of antimicrobial coatings and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)phenol involves the inhibition of fatty acid synthesis in bacteria. It targets the enzyme enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids. By inhibiting this enzyme, the compound disrupts the bacterial cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Another chlorinated phenol with similar antimicrobial properties.

    2,3,4-Trichlorophenol: A more heavily chlorinated phenol with enhanced antimicrobial activity.

    4-Chloro-3,5-dimethylphenol: A chlorinated phenol with broad-spectrum antimicrobial properties.

Uniqueness

2,3-Dichloro-4-(difluoromethoxy)phenol is unique due to the presence of both chlorine and difluoromethoxy groups, which enhance its antimicrobial efficacy and stability compared to other chlorinated phenols.

Properties

IUPAC Name

2,3-dichloro-4-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKPOUGGAPPTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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